REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[CH:11][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=2)[C:15]#[N:16])O1.O.[NH2:21][NH2:22]>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][N:19]=2)[C:15]#[N:16])=[N:22][NH:21]1 |f:1.2|
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Name
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2-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)-isonicotinonitrile
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Quantity
|
4 mmol
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Type
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reactant
|
Smiles
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O=C1OC(C2=CC=CC=C12)=CC=1C=C(C#N)C=CN1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (5 mL), water (10 ml)
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Type
|
CUSTOM
|
Details
|
A buff solid was isolated with single peak in LC-MS analysis
|
Name
|
|
Type
|
|
Smiles
|
O=C1NN=C(C2=CC=CC=C12)CC=1C=C(C#N)C=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |